5-Ethyl-2,2-dimethylheptane
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Overview
Description
5-Ethyl-2,2-dimethylheptane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon consisting of a heptane backbone with an ethyl group attached to the fifth carbon and two methyl groups attached to the second carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons with single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2,2-dimethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. The use of zeolite catalysts and high temperatures (around 500°C) are common in these industrial methods.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,2-dimethylheptane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperatures (500°C) and catalysts such as zeolites.
Major Products:
Combustion: Carbon dioxide and water.
Halogenation: Haloalkanes such as 5-chloro-2,2-dimethylheptane.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
5-Ethyl-2,2-dimethylheptane is used in various scientific research applications, including:
Chemistry: As a model compound to study the behavior of branched alkanes in different chemical reactions.
Biology: Investigating the metabolic pathways of branched hydrocarbons in microorganisms.
Medicine: Exploring its potential as a hydrophobic moiety in drug design.
Industry: Used as a reference compound in the calibration of analytical instruments such as gas chromatographs.
Mechanism of Action
As an alkane, 5-ethyl-2,2-dimethylheptane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it undergoes typical alkane reactions such as combustion and halogenation, where the mechanism involves the breaking and forming of C-H and C-C bonds.
Comparison with Similar Compounds
2,2-Dimethylheptane: Similar structure but lacks the ethyl group at the fifth carbon.
5-Ethyl-2-methylheptane: Similar structure but has only one methyl group at the second carbon.
3-Ethyl-2,2-dimethylheptane: Similar structure but the ethyl group is attached to the third carbon.
Uniqueness: 5-Ethyl-2,2-dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties such as boiling point, melting point, and reactivity. The presence of both ethyl and methyl groups in specific positions makes it distinct from other branched alkanes.
Properties
CAS No. |
62016-47-1 |
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Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
5-ethyl-2,2-dimethylheptane |
InChI |
InChI=1S/C11H24/c1-6-10(7-2)8-9-11(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
HVVFIKMZXFNXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCC(C)(C)C |
Origin of Product |
United States |
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